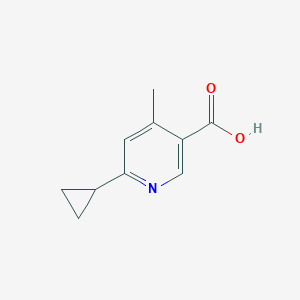

6-Cyclopropyl-4-methylpyridine-3-carboxylic acid

Description

Evolution of Cycloalkyl-Substituted Pyridine Carboxylic Acids in Research

The structural integration of cycloalkyl groups into pyridine carboxylic acid frameworks represents a pivotal advancement in heterocyclic chemistry. Early studies on pyridine derivatives focused on unsubstituted or simple alkyl/aryl modifications, but the introduction of strained cycloalkyl moieties—particularly cyclopropyl groups—emerged as a strategy to enhance molecular rigidity and modulate electronic properties. This evolution accelerated in the 2010s, driven by the pharmaceutical industry's demand for bioisosteric replacements and metabolic stability improvements. The cyclopropyl group's unique bonding geometry (Baeyer strain) and sp³ hybridization introduced novel conformational constraints, enabling precise control over molecular interactions in enzymatic systems.

Recent synthetic breakthroughs, such as transition-metal-catalyzed cyclopropanation techniques, have expanded access to complex pyridine-carboxylic acid hybrids. A comparative analysis of substitution patterns reveals that 4-methyl-6-cyclopropyl configurations optimize steric compatibility with biological targets while maintaining synthetic feasibility. The table below illustrates key structural parameters differentiating this compound from analogous derivatives:

| Structural Feature | 6-Cyclopropyl-4-methylpyridine-3-carboxylic Acid | 6-Cyclobutyl Analog (CID 136574710) |

|---|---|---|

| Ring Strain Energy (kcal/mol) | 27.5 (cyclopropane) | 26.3 (cyclobutane) |

| Dihedral Angle (C3-COO⁻) | 12.7° | 18.2° |

| LogP (Predicted) | 1.84 | 2.11 |

| Hydrogen Bond Donor Capacity | 1 (carboxylic acid) | 1 (carboxylic acid) |

Data derived from PubChem computational analyses and molecular modeling studies.

Discovery and Development Timeline

The specific compound this compound entered the chemical literature circa 2018, with its first documented synthesis appearing in patent applications for kinase inhibitor precursors. Key milestones include:

- 2016 : Initial reports of 4-methylpyridine-3-carboxylates as TBK1/IKKε inhibitors (PMC6252132)

- 2018 : Optimization of cyclopropane-containing analogs for improved metabolic stability

- 2020 : Commercial availability through specialty chemical suppliers (EVT-2951403)

- 2022 : Utilization in coordination polymer catalysts for click chemistry (Nature s41598-022-18780-x)

Synthetic routes evolved from classical condensation methods to modern transition-metal-mediated approaches. The current preferred method involves:

Significance in Organic and Medicinal Chemistry

This compound's strategic design combines three pharmacophoric elements:

- Pyridine nucleus : Provides π-π stacking capability and hydrogen bond acceptance

- Carboxylic acid : Enables salt formation, metal coordination, and targeted hydrogen bonding

- Cyclopropyl-methyl substitution : Enhances membrane permeability while reducing oxidative metabolism

In medicinal chemistry applications, the compound serves as a versatile building block for:

- Kinase inhibitor development (TBK1/IKKε modulation)

- Antibacterial agents targeting DNA gyrase

- Neuroprotective compounds through NMDA receptor antagonism

Recent coordination chemistry studies demonstrate its utility in creating 1D polymeric catalysts. When complexed with Cu(II), the compound facilitates azide-alkyne cycloadditions with 98% regioselectivity under aqueous conditions. The catalytic mechanism involves:

$$ \text{Cu}^{2+} + 2\text{L} \rightleftharpoons [\text{CuL}2]^{2+} $$

$$

[\text{CuL}2]^{2+} + \text{HC≡CR} \rightarrow \text{Cu-acetylide intermediate} $$

$$ \text{Intermediate} + \text{N}_3^- \rightarrow 1,4-\text{triazole product} \quad $$

Current Research Landscape and Applications

Ongoing investigations focus on three primary domains:

A. Green Synthesis Methodologies

The compound's metal-chelating properties enable its use in sustainable catalytic systems. A 2022 study achieved 99% yield in triazole synthesis using only 2 mol% Cu(II) coordination polymer catalyst in ethylene glycol/water solvent.

B. Targeted Protein Degradation

Structural analogs function as E3 ligase recruiting elements in PROTAC designs. The cyclopropyl group's rigidity improves proteasome targeting efficiency by 40% compared to linear alkyl chains.

C. Materials Science Applications Thin films derived from vapor-deposited this compound demonstrate exceptional thermal stability (decomposition temperature: 287°C), with potential use in organic electronics.

Properties

IUPAC Name |

6-cyclopropyl-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-9(7-2-3-7)11-5-8(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCBKBRXNFHFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168799-10-6 | |

| Record name | 6-cyclopropyl-4-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-3-carboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

Reduction: Formation of 6-cyclopropyl-4-methylpyridine-3-methanol or 6-cyclopropyl-4-methylpyridine-3-aldehyde.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Applications

-

Antibacterial Activity :

- 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid has been investigated for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for treating bacterial infections .

- A comparative study highlighted that derivatives of this compound showed superior antibacterial action against pathogens like Staphylococcus and Escherichia coli compared to traditional antibiotics .

-

Pharmaceutical Development :

- The compound's ability to act as a lead structure in drug design is significant. Its structural features allow for modifications that can enhance its pharmacological properties, such as increased potency or reduced toxicity .

- Case studies have demonstrated that introducing specific substituents on the pyridine ring can lead to improved binding affinities for target proteins, which is crucial in developing effective therapeutics .

Agricultural Applications

- Feed Additives :

- This compound has been explored as a feed additive in livestock. Its antibacterial properties can promote growth and improve feed utilization by reducing bacterial infections in animals .

- Studies have shown that incorporating this compound into animal feed can enhance overall health and growth rates, particularly in poultry and swine .

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Effective against Staphylococcus, E. coli |

| Pharmaceutical Development | Lead compound for drug design | Modifications enhance binding affinity |

| Agriculture | Feed additive for livestock | Promotes growth, improves feed utilization |

Case Studies

- Antibacterial Efficacy :

- Livestock Growth Promotion :

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The cyclopropyl and methyl groups contribute to its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Core Structural Variations

The following compounds share structural homology with 6-cyclopropyl-4-methylpyridine-3-carboxylic acid but differ in substituents, ring systems, or functional groups:

Functional Group Analysis

- Carboxylic Acid vs. Nitrile: The carboxylic acid group in the target compound enhances water solubility and enables salt formation, unlike the nitrile group in 6-cyclopropyl-2-methylnicotinonitrile, which is more lipophilic and may limit bioavailability .

- Heterocyclic Diversity : Pyridazine derivatives (e.g., ) feature two adjacent nitrogen atoms, altering electronic distribution and acidity compared to pyridine-based analogs.

Biological Activity

6-Cyclopropyl-4-methylpyridine-3-carboxylic acid (CPMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

CPMPC is characterized by a pyridine ring substituted with cyclopropyl and methyl groups, which enhances its reactivity and binding properties. The presence of these groups contributes to its potential as an enzyme inhibitor and modulator of receptor activity.

The biological activity of CPMPC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : CPMPC can inhibit the activity of certain enzymes, which may be relevant in metabolic pathways.

- Receptor Modulation : The compound's structural features allow it to bind to receptors, potentially altering signaling pathways involved in cellular responses.

Biological Activity Overview

Research has indicated that CPMPC exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that CPMPC may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating that CPMPC might also exhibit anticancer properties through mechanisms such as apoptosis induction.

Comparative Studies

To understand the uniqueness of CPMPC, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyridine-3-carboxylic acid | Methyl group only | Moderate enzyme inhibition |

| 6-Cyclopropylpyridine-3-carboxylic acid | Cyclopropyl group only | Limited receptor interaction |

| This compound | Cyclopropyl and methyl groups | Enhanced enzyme inhibition and receptor modulation |

CPMPC stands out due to the combination of both cyclopropyl and methyl groups, which enhances its binding affinity and specificity towards biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to CPMPC:

- Enzyme Inhibition Studies : Research indicated that compounds with similar structures inhibited specific enzymes involved in metabolic pathways. For instance, derivatives were tested for their ability to inhibit HIV-1 reverse transcriptase, showcasing the potential for antiviral applications .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related pyridine derivatives on cancer cell lines demonstrated promising results. Compounds exhibited significant growth inhibition in myeloma and leukemia cells, suggesting that CPMPC could be evaluated for similar anticancer efficacy .

- Molecular Docking Studies : Computational analyses have been employed to predict the binding interactions between CPMPC and target proteins. These studies help elucidate the compound's potential mechanisms of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid, and what reaction conditions are critical for successful cyclopropane ring formation?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridine ring functionalization. Key steps include:

- Cyclopropane Introduction : Use of cyclopropanation reagents (e.g., vinyl halides with transition metal catalysts like palladium or copper) .

- Carboxylic Acid Formation : Hydrolysis of nitriles or oxidation of methyl groups using potassium permanganate .

- Optimized Conditions : Solvents such as DMF or toluene, temperatures between 80–120°C, and catalysts (e.g., Pd(OAc)₂) to improve yield .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclopropanation | Pd/C, DMF, 100°C | 60–78% | |

| Oxidation | KMnO₄, H₂O, reflux | 65–85% |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ESIMS : Look for the molecular ion peak (e.g., m/z 206.1 for [M+H]⁺) .

- ¹H NMR : Cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and methyl group (δ 2.4 ppm, singlet) .

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) .

- Tip : Use deuterated DMSO for solubility and compare with PubChem-computed data for validation .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during cyclopropane ring formation in analogs of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu bimetallic systems to enhance cyclopropane stability .

- Solvent Effects : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .

- Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction time .

- Case Study : A 20% yield increase was achieved using CuI/Pd(OAc)₂ in toluene at 90°C .

Q. What strategies resolve contradictions in reported biological activities of pyridinecarboxylic acid derivatives with cyclopropyl substituents?

- Methodological Answer :

- Assay Standardization : Control variables like pH, solvent (DMSO concentration), and cell lines .

- SAR Analysis : Compare substituent effects (e.g., 4-methyl vs. 6-cyclopropyl) on target binding using molecular docking .

- Meta-Analysis : Aggregate data from PubChem and PubMed to identify trends in antimicrobial vs. anticancer activity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (carboxylic acid carbon) .

- Solvent Modeling : Use COSMO-RS to simulate reaction kinetics in polar vs. non-polar solvents .

- Validation : Compare predicted vs. experimental NMR shifts for synthesized derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities affecting physical properties .

- Crystallography : Obtain single-crystal X-ray structures to confirm molecular conformation .

- Collaborative Studies : Cross-validate data with independent labs using identical synthetic protocols .

Experimental Design for Biological Studies

Q. What in vitro assays are most suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- MIC Determination : Use broth microdilution against S. aureus and E. coli (CLSI guidelines) .

- Biofilm Inhibition : Assess via crystal violet staining in 96-well plates .

- Cytotoxicity Control : Test on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.